

Kulinone: A Technical Overview of a Triterpenoid from *Melia azedarach*

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Compound of Interest

Compound Name: *Kulinone*

Cat. No.: *B1673869*

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a consolidated overview of the available scientific information on **Kulinone**, a natural product isolated from *Melia azedarach*. While in-depth experimental data on **Kulinone** is limited in publicly accessible literature, this document summarizes its chemical identity, reported biological activities, and the broader context of related compounds from its source organism.

Core Compound Identification

A clear identification of a compound is critical for research and development. The following table summarizes the key identifiers for **Kulinone**.

Identifier	Value	Source
IUPAC Name	(5R,9R,10R,13S,14S,16S,17S)-16-hydroxy-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one	PubChem
CAS Number	21688-61-9	PubChem
Molecular Formula	C ₃₀ H ₄₈ O ₂	PubChem
Molecular Weight	440.7 g/mol	PubChem
Chemical Class	Tetracyclic Triterpenoid	[1]

Biological Activity and Therapeutic Potential

Kulinone is a tetracyclic triterpenoid isolated from *Melia azedarach*, a plant known for its diverse medicinal properties.[1] The biological activities reported specifically for **Kulinone** are limited.

Reported Activities of Kulinone

Initial reports suggest that **Kulinone** possesses the following activities:

- Antimicrobial activity[1]
- Antifeedant activity[1]

Detailed experimental protocols and quantitative data (e.g., IC₅₀, MIC values) for these activities are not extensively documented in the available literature.

Broader Context: Bioactivities of *Melia azedarach* and Triterpenoids

Melia azedarach is a rich source of various bioactive secondary metabolites, including terpenoids, limonoids, flavonoids, and steroids.[2] Extracts and isolated compounds from this plant have demonstrated a wide range of pharmacological effects, such as:

- Anthelmintic[3]
- Hepatoprotective[3]
- Antibacterial and Antifungal[3]
- Antiviral[4]
- Antimalarial[4]
- Anticancer[4]
- Anti-inflammatory[5]
- Antidiabetic[2][5]

Triterpenoids as a class are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. For instance, pristimerin, another triterpenoid, has been shown to attenuate tumorigenesis by reducing inflammation and proliferation and inducing apoptosis.[6]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of compounds from Melia azedarach are available, providing a methodological basis for further research on **Kulinone**.

General Isolation and Characterization Methodology

A general procedure for isolating compounds from Melia azedarach involves the following steps:

- Collection and Preparation of Plant Material: The root bark of Melia azedarach is collected and authenticated.[2] The material is then dried and coarsely powdered.

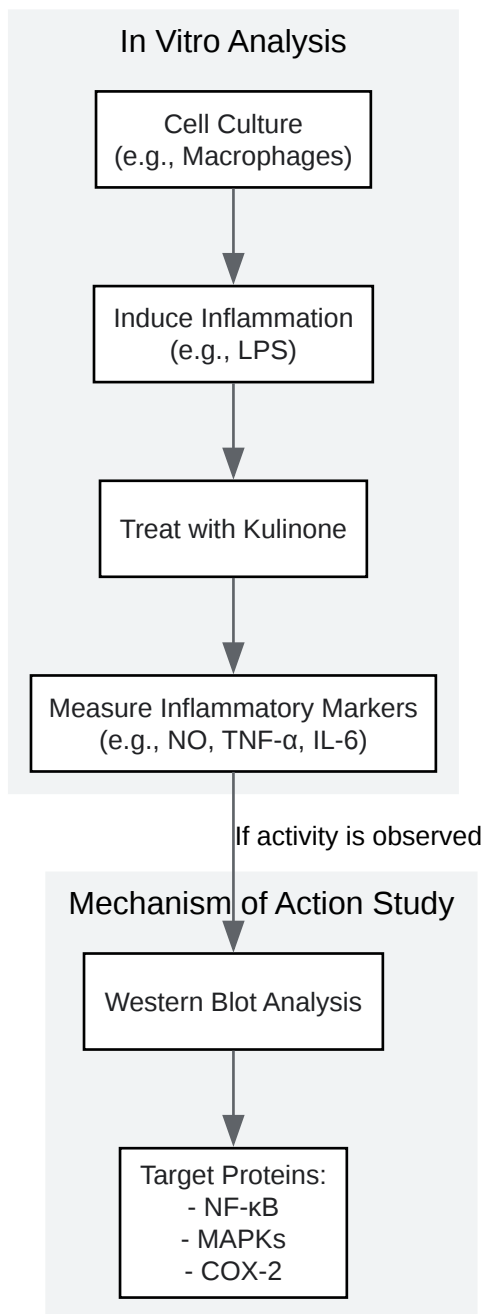
- Extraction: The powdered plant material is subjected to extraction with a suitable solvent, such as a chloroform/methanol mixture (1:1, v/v).[7]
- Fractionation and Chromatography: The crude extract undergoes fractionation and is then subjected to column chromatography to separate the different components.[2] Eluents are monitored using Thin Layer Chromatography (TLC).[2]
- Purification: Identical eluents are collected and may be subjected to further purification techniques like flash chromatography.[2]
- Structural Elucidation: The structure of the isolated pure compounds is determined using spectroscopic methods such as Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (^1H NMR and ^{13}C NMR).[2][7]

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by **Kulinone** or its precise mechanism of action for its reported antimicrobial and antifeedant activities.

To illustrate a potential, yet unconfirmed, mechanism related to the broader class of compounds, the following diagram depicts a generalized workflow for investigating the anti-inflammatory activity of a natural product, a common characteristic of triterpenoids.

General Workflow for Anti-inflammatory Activity Screening

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Caption: A generalized workflow for screening and investigating the anti-inflammatory mechanism of a natural compound.

Conclusion and Future Directions

Kulinone is a defined chemical entity with reported antimicrobial and antifeedant properties. However, there is a significant gap in the scientific literature regarding its detailed biological activities, mechanism of action, and therapeutic potential. The rich ethnobotanical history and diverse pharmacological profile of its source plant, *Melia azedarach*, suggest that **Kulinone** and other related triterpenoids from this plant are promising candidates for further investigation.

Future research should focus on:

- Comprehensive screening of **Kulinone** for a wider range of biological activities.
- Elucidation of its mechanism of action for any confirmed activities.
- In vivo studies to determine its efficacy and safety profile.
- Structure-activity relationship (SAR) studies to optimize its therapeutic properties.

This technical guide serves as a starting point for researchers and drug development professionals interested in **Kulinone**, highlighting both the known information and the areas requiring further exploration.

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